molecular formula C7H6FIZn B12071245 3-Fluoro-4-methylphenylzinc iodide

3-Fluoro-4-methylphenylzinc iodide

Cat. No.: B12071245
M. Wt: 301.4 g/mol
InChI Key: FNMXFGHHHBGYML-UHFFFAOYSA-M
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Description

3-Fluoro-4-methylphenylzinc iodide is an organozinc compound with the molecular formula C7H6FIZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a valuable reagent in the field of organometallic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methylphenylzinc iodide can be synthesized through the reaction of 3-fluoro-4-methylphenyl iodide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

3-Fluoro-4-methylphenyl iodide+Zn3-Fluoro-4-methylphenylzinc iodide\text{3-Fluoro-4-methylphenyl iodide} + \text{Zn} \rightarrow \text{this compound} 3-Fluoro-4-methylphenyl iodide+Zn→3-Fluoro-4-methylphenylzinc iodide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylphenylzinc iodide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

    Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

3-Fluoro-4-methylphenylzinc iodide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biological molecules for research purposes.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methylphenylzinc iodide involves the transfer of the phenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylzinc iodide
  • 4-Methylphenylzinc iodide
  • 3-Methylphenylzinc iodide

Comparison

3-Fluoro-4-methylphenylzinc iodide is unique due to the presence of both a fluorine and a methyl group on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C7H6FIZn

Molecular Weight

301.4 g/mol

IUPAC Name

zinc;1-fluoro-2-methylbenzene-5-ide;iodide

InChI

InChI=1S/C7H6F.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

FNMXFGHHHBGYML-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=[C-]C=C1)F.[Zn+2].[I-]

Origin of Product

United States

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